![molecular formula C6H12O3S B14360898 4-[(Methylsulfanyl)methoxy]butanoic acid CAS No. 93612-80-7](/img/structure/B14360898.png)
4-[(Methylsulfanyl)methoxy]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Methylsulfanyl)methoxy]butanoic acid is an organic compound characterized by the presence of a butanoic acid backbone with a methoxymethyl and a methylsulfanyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methylsulfanyl)methoxy]butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybutanoic acid with methylsulfanyl methanol in the presence of a suitable catalyst. The reaction typically requires mild to moderate temperatures and may be carried out under an inert atmosphere to prevent oxidation of the sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Methylsulfanyl)methoxy]butanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(Methylsulfanyl)methoxy]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(Methylsulfanyl)methoxy]butanoic acid involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to modify biomolecules, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-4-(methylsulfanyl)butanoic acid
- 4-Methoxybutanoic acid
- 4-Methylsulfanylbutanoic acid
Uniqueness
4-[(Methylsulfanyl)methoxy]butanoic acid is unique due to the presence of both a methoxymethyl and a methylsulfanyl group on the butanoic acid backbone
Propriétés
Numéro CAS |
93612-80-7 |
|---|---|
Formule moléculaire |
C6H12O3S |
Poids moléculaire |
164.22 g/mol |
Nom IUPAC |
4-(methylsulfanylmethoxy)butanoic acid |
InChI |
InChI=1S/C6H12O3S/c1-10-5-9-4-2-3-6(7)8/h2-5H2,1H3,(H,7,8) |
Clé InChI |
NDRAHSMAGKWWFZ-UHFFFAOYSA-N |
SMILES canonique |
CSCOCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


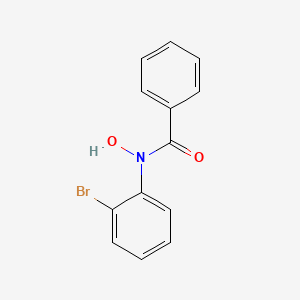
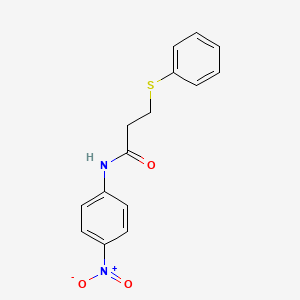
![4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate](/img/structure/B14360830.png)
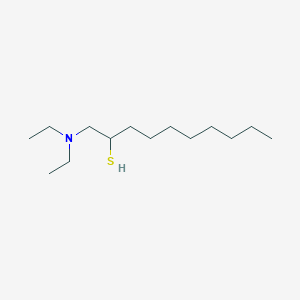
![2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14360843.png)
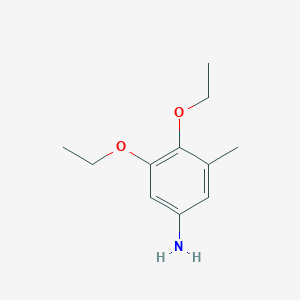
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol](/img/structure/B14360868.png)

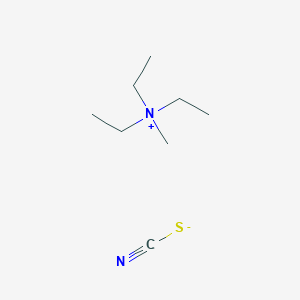
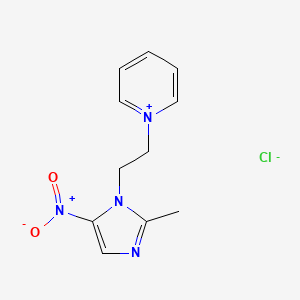
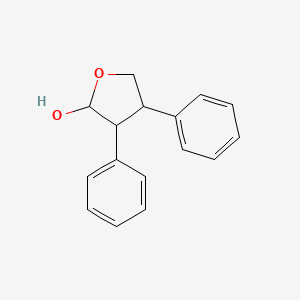
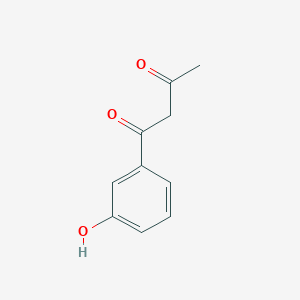
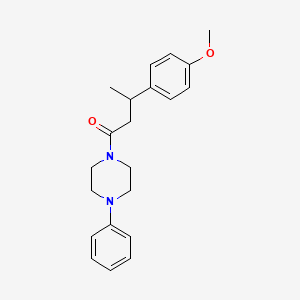
![[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene](/img/structure/B14360902.png)
